Aureotan
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Overview
Description
Aureotan, also known as aurothioglucose, is a gold-containing compound with the molecular formula C6H11AuO5S. It is primarily used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. The compound appears as yellow crystals with a slight mercaptan-like odor and is soluble in water with decomposition .
Scientific Research Applications
Aureotan has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other gold compounds.
Biology: Studied for its effects on cellular processes and its potential as an anti-cancer agent.
Medicine: Primarily used in the treatment of rheumatoid arthritis. It has also been explored for its potential in treating other inflammatory conditions.
Industry: Utilized in the development of advanced materials and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aureotan is synthesized through the reaction of gold salts with thioglucose. The process involves the formation of a gold-thioglucose complex, which is then purified to obtain the final product. The reaction conditions typically include the use of aqueous solutions and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory preparation. The process is optimized for higher yields and purity, with stringent quality control measures to ensure the consistency of the final product. The production facilities are equipped with advanced technologies to handle the sensitive nature of gold compounds .
Chemical Reactions Analysis
Types of Reactions
Aureotan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different gold oxidation states.
Reduction: The compound can be reduced to elemental gold under specific conditions.
Substitution: This compound can participate in substitution reactions where the thioglucose moiety is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands like phosphines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Gold oxides and other gold-containing compounds.
Reduction: Elemental gold.
Substitution: Various gold-ligand complexes.
Mechanism of Action
The exact mechanism of action of aureotan is not fully understood. it is believed to decrease synovial inflammation and retard cartilage and bone destruction in rheumatoid arthritis. The compound is absorbed from the injection site, with peak concentrations occurring 4-6 hours post-administration. Approximately 70% of the compound is eliminated in the urine, while 30% is eliminated in the feces .
Comparison with Similar Compounds
Similar Compounds
Auranofin: Another gold-containing compound used in the treatment of rheumatoid arthritis.
Sodium aurothiomalate: A water-soluble gold salt used for similar therapeutic purposes
Uniqueness of Aureotan
This compound is unique due to its specific molecular structure, which allows it to form stable complexes with biological molecules.
Properties
Molecular Formula |
C6H11AuO5S |
---|---|
Molecular Weight |
392.18 g/mol |
IUPAC Name |
gold(1+);(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI Key |
XHVAWZZCDCWGBK-WYRLRVFGSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+] |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
Canonical SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
Synonyms |
Aureotan Auromyose Aurothioglucose Aurothioglucose, beta D Isomer Aurothioglucose, beta-D Isomer Aurothioglucose, Sodium Salt, beta-D Isomer B Oleosum, Solganal beta-D Isomer Aurothioglucose Gold 50 Gold Thioglucose Gold-50 Gold50 Oleosum, Solganal B Solganal Solganal B Oleosum Solganol Thioglucose, Gold Thioglucosoaurate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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